KTC1101

Multiple Myeloma IMiD Resistance Cereblon (CRBN)

IMiD resistance in multiple myeloma demands tools that bypass cereblon (CRBN). TC11 (CAS 100823-03-8) is a phenylphthalimide-derived MCL1 degrader inducing CRBN-independent apoptosis via Caspase-9/CDK1 activation during mitotic arrest. • Active in CRBN-silenced MM cells including t(4;14) & del17p13 high-risk lines • Degrades MCL1 protein (not merely inhibits)-CDK1-dependent mechanism • Synergizes with dexamethasone; inhibits osteoclast differentiation Supplied with analytical certificates; available from stock for immediate dispatch.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 100823-03-8
Cat. No. B1226338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKTC1101
CAS100823-03-8
Synonyms2-(2,6-diisopropylphenyl)-5-amino-1H-isoindole-1,3-dione
TC11 compound
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C20H22N2O2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,21H2,1-4H3
InChIKeyNRPIRIUWEKTNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC11 (KTC1101) – MCL1-Dependent Apoptosis Research Compound


The compound with CAS 100823-03-8 is a phenylphthalimide derivative commonly referred to in the literature as TC11 [1]. It is structurally related to immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide [2]. However, TC11 exhibits a distinct mechanism of action; it is characterized as an MCL1 degrader and an activator of Caspase-9 and CDK1, leading to apoptotic death during prolonged mitotic arrest . Unlike canonical IMiDs, its activity is independent of the cereblon (CRBN) E3 ubiquitin ligase pathway [3].

MechanismCRBN-independent MCL1 degradation
Model contextIMiD-resistant multiple myeloma (high-risk cytogenetics)
Cell contextMitotic arrest and CDK1 activation pathway

TC11: Distinct Mechanism from IMiDs and MCL1 Inhibitors


The utility of TC11 in high-risk multiple myeloma (MM) models stems from its unique, CRBN-independent mechanism that cannot be replicated by simply substituting another IMiD (e.g., lenalidomide) or a direct MCL1 inhibitor. Lenalidomide and pomalidomide exert their anti-myeloma effects by binding to cereblon (CRBN) to induce degradation of IKZF1/IKZF3 [1]. In contrast, TC11 does not bind CRBN and induces apoptosis even in CRBN-silenced MM cells, providing a critical alternative pathway for models resistant to standard IMiD therapy [2]. Furthermore, while direct MCL1 inhibitors (e.g., S63845) block the anti-apoptotic function of MCL1, TC11 actively degrades the MCL1 protein during mitotic arrest, a distinct dynamic that correlates with CDK1 activation [3]. Substituting TC11 with a generic analog lacking these specific properties would fail to reproduce the CRBN-independent apoptosis and MCL1 degradation phenotypes reported in the literature.

IMiD substitution may fail in CRBN-silenced models
Lenalidomide/pomalidomide require cereblon binding; TC11 retains activity independent of CRBN, so replacing with standard IMiDs may not reproduce the apoptosis phenotype.
Direct MCL1 inhibitors do not degrade MCL1 protein
Unlike TC11, inhibitors such as S63845 block function without triggering degradation. Substituting loses the MCL1 elimination and CDK1-correlated response.
Generic analogs may lack CRBN-independent degradation
Analogues without the phenylphthalimide core and specific MCL1-degrader profile may not replicate reported CRBN-independent apoptosis.

TC11 Preclinical Differentiation Evidence


CRBN-Independent Apoptosis vs. Lenalidomide in Myeloma

TC11 induces apoptosis through a CRBN-independent mechanism, a key differentiator from standard-of-care IMiDs like lenalidomide. In CRBN-silenced multiple myeloma cells, TC11 retained its cytotoxic activity, whereas the efficacy of lenalidomide is known to be CRBN-dependent [1]. This was demonstrated in the KMS34 MM cell line harboring high-risk cytogenetics (t(4;14) and del17p13) [2].

CRBN-independent vs lenalidomide
Head-to-head
TC11 retains apoptotic activity in CRBN-silenced MM cells; lenalidomide activity is CRBN-dependent and lost upon silencing.
Supports CRBN-independent apoptosis context; differentiates tool from IMiDs.
KMS34 cell line (t(4;14), del17p13); CRBN shRNA.
Multiple Myeloma IMiD Resistance Cereblon (CRBN) Apoptosis

Tumor Growth Inhibition in Myeloma Xenograft Models

In a KMS34 xenograft model, intraperitoneal administration of TC11 resulted in significant tumor growth suppression compared to vehicle control [1]. The treatment demonstrated a quantifiable reduction in final tumor weight, supporting its application for in vivo studies of high-risk multiple myeloma [1].

Tumor growth xenograft
Head-to-head
51% lower average tumor weight vs vehicle on day 14 (153.94 mg vs 314.14 mg).
Reported model-response endpoint context; supports in vivo study reference.
KMS34 xenograft, SCID mice; 20 mg/kg IP twice every 3 days.
Multiple Myeloma Xenograft In Vivo Efficacy Tumor Growth Inhibition

MCL1 Protein Degradation vs. Direct MCL1 Inhibition

Unlike direct MCL1 inhibitors (e.g., S63845) which bind to and block the protein's anti-apoptotic function, TC11 induces the active degradation of the MCL1 protein during prolonged mitotic arrest [1]. This was confirmed by showing that ectopic MCL1 expression could rescue TC11-induced apoptosis, and that CDK1 inhibition with CGP74514A prevented both MCL1 degradation and subsequent cell death [2].

MCL1 degradation vs inhibition
Context-dependent
TC11 degrades MCL1 during mitotic arrest (blocked by CDK1 inhibitor CGP74514A); direct MCL1 inhibitors block function without degradation.
Supports MCL1 degradation pathway interpretation; distinct from inhibition phenotype.
KMS34, KMS11 lines; ectopic MCL1 rescue shown.
MCL1 Protein Degradation Apoptosis Mitotic Arrest

Mouse Pharmacokinetic Profile

A pharmacokinetic study in mice established key parameters for TC11, enabling informed design of in vivo experiments [1]. The compound achieved a peak plasma concentration (Cmax) of 2.1 μM at 1 hour post-intraperitoneal injection, with a half-life of 1.2 hours [1].

Mouse PK profile
Reported
Cmax 2.1 µM at 1 h; half-life 1.2 h.
Supports exposure-model interpretation; informs dose-model design.
IP injection, plasma HPLC.
Pharmacokinetics In Vivo Dosing Multiple Myeloma

TC11 Research Applications


CRBN-Independent Apoptosis in IMiD-Resistant Myeloma

Researchers studying mechanisms of resistance to lenalidomide or pomalidomide in multiple myeloma can employ TC11 as a critical tool compound. As demonstrated, TC11 retains full apoptotic activity in CRBN-silenced myeloma cell lines, unlike canonical IMiDs [1]. This makes it ideal for experiments designed to bypass cereblon-mediated pathways and validate alternative therapeutic targets in high-risk MM characterized by cytogenetic abnormalities such as t(4;14) and del17p13 [2].

MCL1 Degradation Dynamics in Mitotic Arrest

TC11 provides a unique chemical probe for dissecting the link between cell cycle regulation and anti-apoptotic protein stability. Its ability to induce MCL1 degradation specifically during prolonged mitotic arrest, an effect contingent on CDK1 activity [1], allows scientists to investigate the temporal and mechanistic relationship between mitotic checkpoints and the MCL1 protein. This is a distinct application compared to using direct MCL1 inhibitors, which only block the protein's function [2].

Combination with Dexamethasone in Myeloma Models

Based on preclinical evidence showing that dexamethasone potentiates the anti-myeloma effect of TC11 in cell lines like KMS11 and KMS34 [1], researchers can utilize TC11 to explore synergistic combination therapies. This scenario is particularly relevant for developing new treatment regimens for high-risk MM, where the addition of a glucocorticoid to a CRBN-independent agent may offer improved efficacy over standard IMiD/dexamethasone combinations.

Anti-Osteoclastogenic Activity in Myeloma Bone Disease

TC11 has been shown to significantly inhibit the differentiation and function of TRAP-positive multinucleated osteoclasts in vitro [1]. This provides a rationale for employing TC11 in preclinical models of myeloma bone disease to study its dual effects on both the tumor cells and the bone microenvironment, a phenotype not typically associated with all classes of myeloma therapeutics [1].

Application
Selection Property
Validation Focus
IMiD-resistant myeloma apoptosis studies
CRBN-independent MCL1 degradation
Apoptosis endpoint in CRBN-silenced cell models
MCL1 degradation dynamics during mitotic arrest
CDK1-dependent MCL1 elimination
MCL1 protein level and mitotic arrest endpoint
Dexamethasone synergy studies in myeloma
Potentiation of anti-myeloma effect
Combined apoptosis and viability endpoint
Myeloma bone disease microenvironment studies
Inhibition of osteoclast differentiation
TRAP-positive osteoclast formation endpoint

Technical Documentation Hub

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43 linked technical documents
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